2-Deoxystreptamine 4-phosphate
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H15N2O6P |
|---|---|
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15N2O6P/c7-2-1-3(8)6(5(10)4(2)9)14-15(11,12)13/h2-6,9-10H,1,7-8H2,(H2,11,12,13)/t2-,3+,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
UBXDUQZBZKTGSW-FPRJBGLDSA-N |
SMILES |
C1C(C(C(C(C1N)OP(=O)(O)O)O)O)N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Biosynthesis of 2 Deoxystreptamine: Enzymatic and Genetic Mechanisms
Precursors and Initial Steps of 2-Deoxystreptamine (B1221613) Formation
The formation of 2-deoxystreptamine begins with a primary metabolite, highlighting the link between primary and secondary metabolism in antibiotic-producing microorganisms. jst.go.jptandfonline.com The initial steps are crucial for establishing the foundational carbocyclic structure.
The biosynthesis of 2-deoxystreptamine, the aglycon core of a major class of aminoglycoside antibiotics like butirosin (B1197908), kanamycin (B1662678), neomycin, and gentamicin (B1671437), originates from D-glucose 6-phosphate (G6P). nih.govoup.comnih.govjst.go.jpnih.gov This initial step marks the commitment of a primary metabolite into the secondary metabolic pathway leading to these antibiotics. researchgate.netnih.gov The conversion of G6P is the starting point for the formation of the aminocyclitol structure that is characteristic of this antibiotic family. researchgate.netnih.govnih.govnih.gov The enzymatic machinery in producer organisms, such as Bacillus circulans and various Streptomyces species, is responsible for diverting G6P from central metabolism to this specialized biosynthetic route. nih.govjst.go.jpresearchgate.net
The first committed step in the biosynthesis of 2-deoxystreptamine is the intramolecular cyclization of D-glucose 6-phosphate to form the carbocycle 2-deoxy-scyllo-inosose (B3429959) (2-DOI). nih.govjst.go.jpnih.gov This critical transformation is a key reaction that defines the pathway and is catalyzed by a specific synthase. nih.govnih.gov The formation of 2-DOI is the foundational step upon which subsequent modifications, including amination and oxidation, will occur to yield the final 2-deoxystreptamine molecule. nih.govresearchgate.net This carbocycle is the first intermediate in the biosynthetic pathway of 2-deoxystreptamine-containing aminoglycosides. oup.comnih.gov
Key Enzymatic Transformations and Biosynthetic Intermediates
The conversion of the initial precursor into the final 2-deoxystreptamine core is orchestrated by a series of enzymes that catalyze specific chemical transformations. These enzymes and the intermediates they produce are central to the biosynthetic pathway.
The formation of 2-deoxy-scyllo-inosose from D-glucose 6-phosphate is catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS). nih.govnih.gov This enzyme has been identified and characterized from various aminoglycoside-producing organisms and is known by different names depending on the organism, including BtrC in the butirosin producer Bacillus circulans, Neo7 in the neomycin-producing Streptomyces fradiae, and GtmA in the gentamicin producer Micromonospora echinospora. nih.govnih.govwikipedia.orgjmb.or.krdevibasnet.com
The catalytic mechanism of DOIS is a complex, multi-step process that requires NAD+ as a cofactor. jst.go.jpnih.govacs.org The reaction begins with the oxidation of the C-4 hydroxyl group of D-glucose 6-phosphate by NAD+, followed by the elimination of the phosphate (B84403) group. researchgate.netacs.org Subsequent steps involve reduction at C-4, ring opening, and finally an intramolecular aldol-type condensation to form the six-membered carbocyclic ring of 2-deoxy-scyllo-inosose. researchgate.netnih.gov The reaction mechanism shares similarities with that of dehydroquinate synthase (DHQS) in the shikimate pathway, although there are notable differences in the stereochemistry of the phosphate elimination and the cyclization steps. nih.govresearchgate.netnih.gov Crystal structure analysis of DOIS from Bacillus circulans complexed with an inhibitor and NAD+ has provided significant insights into the active site and the proposed reaction mechanism, suggesting a syn-elimination of phosphate and an aldol (B89426) condensation that proceeds through a boat conformation of the substrate. nih.gov
Studies on the substrate specificity of DOIS have provided further evidence for the proposed reaction mechanism. The enzyme can utilize 2-deoxy- and 3-deoxy-D-glucose-6-phosphates as substrates, converting them into the corresponding dideoxy-scyllo-inosose products. tandfonline.comoup.com However, 4-deoxy-D-glucose-6-phosphate is not a substrate for the enzyme, which strongly supports the initial oxidation at the C-4 position of the natural substrate, D-glucose 6-phosphate, as a critical step in the catalytic cycle. tandfonline.comoup.com While the hydroxyl groups at C-2 and C-3 are not essential for the reaction to occur, their presence is important for efficient transformation, suggesting a role in substrate recognition by the enzyme. tandfonline.com
Table 1: Activity of 2-Deoxy-scyllo-inosose Synthase (DOIS) with Deoxyglucose 6-Phosphate Analogs
| Substrate | Product | Enzyme Activity |
| D-Glucose 6-Phosphate | 2-Deoxy-scyllo-inosose | Active |
| 2-Deoxy-D-glucose 6-phosphate | Dideoxy-scyllo-inosose | Active |
| 3-Deoxy-D-glucose 6-phosphate | Dideoxy-scyllo-inosose | Active |
| 4-Deoxy-D-glucose 6-phosphate | No cyclization product | Inactive |
This table summarizes the findings on the substrate specificity of DOIS, indicating that the hydroxyl group at C-4 is essential for catalysis. tandfonline.comoup.com
2-Deoxy-scyllo-inosose Synthase (DOIS/BtrC/Neo7/GtmA) Catalysis
Role of Cofactors (e.g., NAD+, Co2+, Zn2+ as Inhibitor)
The enzymatic synthesis of 2-deoxystreptamine (2-DOS) from D-glucose 6-phosphate (G6P) is a multi-step process that relies on the precise action of several enzymes and the presence of specific cofactors. Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and cobalt ions (Co2+) are crucial for the activity of 2-deoxy-scyllo-inosose synthase (DOIS), the initial and key enzyme in the 2-DOS biosynthetic pathway. manchester.ac.uktandfonline.com
Co2+ is another essential cofactor for DOIS activity. tandfonline.comresearchgate.net In contrast, zinc ions (Zn2+) have been identified as an inhibitor of the DOIS reaction. researchgate.net The requirement for specific metal ions highlights the intricate regulatory mechanisms governing this biosynthetic pathway. For instance, the conversion of 2-deoxy-scyllo-inosamine (B1216308) (DOIA) to 3-amino-2,3-dideoxy-inosose (amino-DOI) by the enzyme NeoA requires the presence of NAD+ and is dependent on Zn2+. manchester.ac.uk
| Cofactor/Ion | Role in 2-Deoxystreptamine Biosynthesis | Enzyme(s) Involved |
| NAD+ | Essential for oxidation reactions, including the initial C-4 oxidation of G6P and the conversion of deoxyinosamine. | 2-deoxy-scyllo-inosose synthase (DOIS), Deoxyinosamine Dehydrogenase |
| Co2+ | Essential for the enzymatic activity of DOIS. | 2-deoxy-scyllo-inosose synthase (DOIS) |
| Zn2+ | Acts as an inhibitor of DOIS. Required for the activity of NeoA. | 2-deoxy-scyllo-inosose synthase (DOIS), NeoA |
Proposed Reaction Mechanisms Involving C-4 Oxidation of Glucose 6-Phosphate
The biosynthesis of 2-deoxystreptamine is initiated by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS), which catalyzes the conversion of D-glucose-6-phosphate (G-6-P) into 2-deoxy-scyllo-inosose (DOI). tandfonline.comoup.com This intricate enzymatic process involves a proposed multi-step reaction mechanism that begins with the oxidation of the C-4 hydroxyl group of the G-6-P substrate. tandfonline.comtandfonline.comnih.gov
This initial oxidation is dependent on the cofactor NAD+. nih.govresearchgate.net The reaction proceeds through the formation of an enol or enolate intermediate following the elimination of the phosphate group. tandfonline.com Subsequent steps include the reduction at C-4, the opening of the hemiacetal ring, and finally, an intramolecular aldol-type condensation between C-1 and C-6 to form the carbocyclic product, DOI. tandfonline.comnih.gov
Studies using substrate analogs have provided strong evidence supporting this proposed mechanism. For instance, while 2-deoxy- and 3-deoxy-G-6-P can act as substrates for DOIS, 4-deoxy-G-6-P cannot, highlighting the critical role of the C-4 hydroxyl group in the initial oxidation step. tandfonline.comoup.com This observation clearly indicates that oxidation at C-4 is the first and essential step in the reaction catalyzed by DOIS. tandfonline.com
Aminotransferase Reactions (L-Glutamine:2-Deoxy-scyllo-inosose Aminotransferase/GIA/Neo6/BtrR/GtmB/KanB/LivS)
The biosynthesis of 2-deoxystreptamine involves two crucial transamination steps catalyzed by a class of enzymes known as L-glutamine:2-deoxy-scyllo-inosose aminotransferases. These enzymes, designated by various names such as GIA, Neo6, BtrR (also known as BtrS), GtmB, KanB, and LivS, exhibit a remarkable dual functionality, participating in two distinct stages of the pathway. nih.govjmb.or.kruniprot.org
Conversion of 3-Amino-2,3-dideoxy-scyllo-inosose (Keto-2-DOIA) to 2-Deoxystreptamine
The same aminotransferase enzymes that catalyze the first transamination are also responsible for the final transamination step: the conversion of 3-amino-2,3-dideoxy-scyllo-inosose (also referred to as keto-2-DOIA or amino-DOI) to the final product, 2-deoxystreptamine (2-DOS). nih.govjmb.or.kruniprot.org This dual functionality has been observed in the biosynthetic pathways of several aminoglycosides, including butirosin, neomycin, and gentamicin. nih.gov For example, the enzyme KanB catalyzes both the formation of DOIA from DOI and the formation of 2-DOS from keto-2-DOIA. uniprot.org
L-Glutamine as the Physiological Amino Donor
L-glutamine serves as the primary and most effective amino donor for both of the transamination reactions in the 2-deoxystreptamine biosynthetic pathway. jst.go.jpnih.govnih.gov The α-amino group of L-glutamine is transferred to the respective keto-acid substrates. nih.gov The resulting product from L-glutamine after the amino group transfer is 2-ketoglutaramate. dissertation.com The substrate specificity of these aminotransferases is quite narrow, with a strong preference for L-glutamine over other amino acids like L-glutamate, L-aspartate, or L-alanine. nih.govdissertation.com
Pyridoxal (B1214274) 5'-Phosphate (PLP) as a Cofactor
The aminotransferase enzymes involved in 2-deoxystreptamine biosynthesis are dependent on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor. dissertation.comuniprot.orgwikipedia.org PLP is tightly bound to the enzyme and directly participates in the transamination reactions. nih.govdissertation.com The catalytic mechanism involves the formation of a Schiff base linkage between the aldehyde group of PLP and the amino group of the substrate. wikipedia.org This covalent catalysis is a hallmark of PLP-dependent enzymes and is essential for the transfer of the amino group from L-glutamine to the cyclitol intermediates. The involvement of PLP has been confirmed through spectral analysis and inhibition studies. dissertation.com
| Enzyme Name | Organism/Pathway | Function(s) |
| BtrR (BtrS) | Bacillus circulans (Butirosin) | Converts DOI to DOIA and Keto-2-DOIA to 2-DOS. |
| Neo6 | Streptomyces fradiae (Neomycin) | Converts DOI to DOIA and Keto-2-DOIA to 2-DOS. |
| KanB | Streptomyces kanamyceticus (Kanamycin) | Converts DOI to DOIA and Keto-2-DOIA to 2-DOS. |
| GtmB | Gentamicin pathway | Converts DOI to DOIA and Keto-2-DOIA to 2-DOS. |
| TbmB | Streptomyces tenebrarius (Tobramycin) | Converts DOI to DOIA. |
Dehydrogenase Reactions (Neo5/BtrE/GtmC/LivE)
Dehydrogenase enzymes, including Neo5 from the neomycin pathway, BtrE from the butirosin pathway, and GtmC from the gentamicin pathway, play a pivotal role in the biosynthesis of 2-deoxystreptamine (2-DOS). jmb.or.krpsu.edu These enzymes are critical for the modification of the aminocyclitol core, contributing to the structural diversity of aminoglycoside antibiotics.
Role in Interconversion of Aminocyclitol Intermediates
The primary function of these dehydrogenases is to catalyze oxidation-reduction reactions on the aminocyclitol intermediates. For instance, in the biosynthesis of neomycin in Streptomyces fradiae, the enzyme NeoA (a homolog of Neo5) acts as a 2-deoxy-scyllo-inosamine dehydrogenase. smolecule.comnih.gov It catalyzes the oxidation of 2-deoxy-scyllo-inosamine (DOIA) to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). nih.gov This conversion is a crucial step that precedes the final transamination to yield 2-deoxystreptamine. nih.gov
Similarly, in the butirosin biosynthetic pathway, a pair of enzymes, BtrE and BtrF, are involved in an epimerization reaction at the C-3'' position. genome.jp BtrE, an NAD+-dependent dehydrogenase, and BtrF, an NADPH-dependent reductase, work in concert to modify the sugar moiety attached to the 2-DOS core. genome.jp This highlights the role of dehydrogenases in modifying not just the core 2-DOS structure but also the appended sugar units, which is essential for the bioactivity of the final antibiotic.
The heterologous expression of different combinations of putative 2-DOS biosynthetic genes has confirmed the role of these dehydrogenases. For example, the co-expression of gtmB, gtmA, and gacH from the gentamicin gene cluster was found to be responsible for the biosynthesis of the 2-DOS core. pnas.org GtmC, the dehydrogenase in this cluster, is involved in the interconversion of aminocyclitol intermediates within this pathway. nih.gov
Stimulation by NAD+
The activity of these dehydrogenases is dependent on the cofactor NAD+ (Nicotinamide adenine dinucleotide). nih.govnih.gov NAD+ acts as an oxidizing agent, accepting electrons from the substrate, which is a critical step in the dehydrogenation reaction. The conversion of deoxyinosamine to 2-deoxystreptamine, which involves a dehydrogenation step, is stimulated by the presence of NAD+. nih.gov
In the butirosin producer Bacillus circulans, the 2-deoxy-scyllo-inosose synthase, a key enzyme in the initial stages of 2-DOS biosynthesis, has a Km value of 1.7 x 10(-4) M for NAD+. nih.gov This indicates a strong dependence on NAD+ for its catalytic activity. The transient reduction of NAD+ to NADH is an essential part of the reaction mechanism catalyzed by these dehydrogenases. nih.gov Studies on myo-inositol dehydrogenases, which are involved in similar aminocyclitol biosynthetic pathways, also confirm the typical use of NAD+ as a cofactor. beilstein-journals.org The stimulation of NAD+ biosynthesis itself can be a strategy to enhance the production of compounds that rely on NAD+-dependent enzymes. mdpi.comembopress.org
Involvement of 2-Deoxy-scyllo-inosamine Dehydrogenase
2-Deoxy-scyllo-inosamine dehydrogenase is a key enzyme that participates in the later stages of 2-deoxystreptamine biosynthesis. nih.govwikipedia.org This enzyme, classified under EC number 1.1.1.329, catalyzes the oxidation of 2-deoxy-scyllo-inosamine using NAD(P)+ as an acceptor of electrons. smolecule.comwikipedia.org The product of this reaction is 3-amino-2,3-dideoxy-scyllo-inosose, along with NAD(P)H and a proton. smolecule.comwikipedia.org
In Streptomyces fradiae, the enzyme NeoA has been characterized as a 2-deoxy-scyllo-inosamine dehydrogenase. nih.gov This enzyme requires zinc for its activity. smolecule.comwikipedia.org Another type of 2-deoxy-scyllo-inosamine dehydrogenase, which is SAM-dependent (EC 1.1.99.38), has also been identified. wikipedia.org This enzyme, encoded by the btrN gene in the butirosin pathway, uses S-adenosyl-L-methionine as a cofactor. wikipedia.org
The involvement of these dehydrogenases underscores a critical oxidation step that prepares the intermediate for the final amination, leading to the symmetrically substituted 2-deoxystreptamine.
Comprehensive Enzymatic Cascade of 2-Deoxystreptamine Formation
The biosynthesis of 2-deoxystreptamine from D-glucose-6-phosphate is a multi-step enzymatic cascade that has been elucidated through extensive research. nih.govpnas.org The pathway involves a series of reactions including cyclization, amination, and oxidation-reduction, catalyzed by a dedicated set of enzymes. nih.govpnas.org
The key enzymes and steps in the formation of 2-deoxystreptamine are:
2-Deoxy-scyllo-inosose Synthase: This enzyme, encoded by genes such as gtmA, neoC, or btrC, catalyzes the first committed step in the pathway. smolecule.comnih.govfrontiersin.org It converts D-glucose-6-phosphate into 2-deoxy-scyllo-inosose (DOI), a crucial carbocyclic intermediate. smolecule.comnih.govnih.gov This reaction is complex, involving an internal oxidation, elimination of phosphate, reduction, and cyclization. nih.gov
L-Glutamine:2-deoxy-scyllo-inosose Aminotransferase: Following the formation of DOI, an aminotransferase, such as NeoB (also known as Neo6) or BtrR, catalyzes the first transamination reaction. nih.govrsc.orgrsc.org This enzyme utilizes L-glutamine as the amino donor to convert DOI into 2-deoxy-scyllo-inosamine (DOIA). nih.govnih.gov
2-Deoxy-scyllo-inosamine Dehydrogenase: As detailed in the previous section, a dehydrogenase (e.g., NeoA) then oxidizes DOIA to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI). nih.gov
Second Aminotransferase Reaction: The same aminotransferase from step 2 (NeoB/Neo6) is believed to catalyze the second transamination reaction. nih.gov It transfers an amino group to amino-DOI, resulting in the final product, 2-deoxystreptamine. nih.gov
Heterologous expression studies have been instrumental in confirming this enzymatic cascade. For instance, the co-expression of neo7 (DOI synthase), neo6 (aminotransferase), and neo5 (dehydrogenase) from the neomycin gene cluster in a non-aminoglycoside producing host resulted in the production of 2-deoxystreptamine. jmb.or.kr
| Step | Enzyme | Gene Example(s) | Substrate | Product | Reference |
|---|---|---|---|---|---|
| 1 | 2-Deoxy-scyllo-inosose Synthase | gtmA, neoC, btrC | D-Glucose-6-phosphate | 2-Deoxy-scyllo-inosose (DOI) | smolecule.comnih.govfrontiersin.org |
| 2 | L-Glutamine:2-deoxy-scyllo-inosose Aminotransferase | neoB (neo6), btrR | 2-Deoxy-scyllo-inosose (DOI) | 2-Deoxy-scyllo-inosamine (DOIA) | nih.govrsc.orgrsc.org |
| 3 | 2-Deoxy-scyllo-inosamine Dehydrogenase | neoA (neo5), gtmC | 2-Deoxy-scyllo-inosamine (DOIA) | 3-Amino-2,3-dideoxy-scyllo-inosose (amino-DOI) | smolecule.comnih.gov |
| 4 | L-Glutamine:aminodeoxy-scyllo-inosose Aminotransferase | neoB (neo6) | 3-Amino-2,3-dideoxy-scyllo-inosose (amino-DOI) | 2-Deoxystreptamine | nih.gov |
Genes and Gene Clusters Governing 2-Deoxystreptamine Biosynthesis
The genes responsible for the biosynthesis of 2-deoxystreptamine are typically found clustered together on the chromosome of the producing microorganism. These biosynthetic gene clusters (BGCs) also contain genes for the biosynthesis of the sugar moieties, their attachment to the 2-DOS core, and often, genes for self-resistance. pnas.orgnih.gov
Identification in Aminoglycoside-Producing Microorganisms (e.g., Streptomyces, Micromonospora, Bacillus circulans)
BGCs for 2-DOS-containing aminoglycosides have been identified and characterized in a variety of actinomycetes and bacteria.
Streptomyces :
Streptomyces fradiae , the producer of neomycin, possesses the neo gene cluster. rsc.org This cluster contains the genes neo5, neo6, and neo7 which are essential for 2-DOS biosynthesis. jmb.or.kr The complete neomycin BGC has been cloned and sequenced, revealing 21 open reading frames with similarities to genes in other aminoglycoside pathways. rsc.org
Streptomyces kanamyceticus , the producer of kanamycin, has the kan gene cluster. pnas.org
Streptomyces tenebrarius , which produces tobramycin (B1681333), contains the tbm gene cluster. pnas.orgnih.gov
Micromonospora :
Micromonospora echinospora , the producer of gentamicin, contains the gtm gene cluster. nih.govdevibasnet.com Sequencing of a 14.04 kb region of this cluster revealed four putative 2-DOS biosynthetic genes (gtmA, B, C, and D). nih.govdevibasnet.com The organization of these genes has been compared to those in Streptomyces tenebrarius. devibasnet.com
Bacillus circulans :
This bacterium, which produces butirosin, contains the btr gene cluster. pnas.orgtandfonline.com The gene btrC2, encoding a subunit of the 2-deoxy-scyllo-inosose synthase, has been identified in this cluster. tandfonline.com The disruption of this gene led to the loss of antibiotic production. tandfonline.com
The identification and comparison of these gene clusters have revealed a conserved core set of genes for 2-DOS biosynthesis, while the diversity in the final aminoglycoside structures arises from variations in the tailoring enzymes, such as glycosyltransferases and dehydrogenases, also encoded within these clusters. pnas.org
| Microorganism | Antibiotic Produced | Gene Cluster | Key 2-DOS Biosynthesis Genes | Reference |
|---|---|---|---|---|
| Streptomyces fradiae | Neomycin | neo | neo5, neo6, neo7 | jmb.or.krrsc.org |
| Micromonospora echinospora | Gentamicin | gtm | gtmA, gtmB, gtmC, gtmD | nih.govdevibasnet.com |
| Bacillus circulans | Butirosin | btr | btrC, btrC2, btrR | pnas.orgrsc.orgtandfonline.com |
| Streptomyces kanamyceticus | Kanamycin | kan | kanC | pnas.orgfrontiersin.org |
| Streptomyces tenebrarius | Tobramycin | tbm | tobC | pnas.orgfrontiersin.orgnih.gov |
Stereochemical Nuances of 2-Deoxystreptamine Formation
The biosynthesis of 2-deoxystreptamine is a stereochemically precise process, ensuring the correct three-dimensional arrangement of atoms in the final molecule.
Studies involving isotopically labeled D-glucose have shed light on the stereospecific nature of hydrogen incorporation during 2-deoxystreptamine synthesis. It has been established that the biosynthesis of the 2-deoxystreptamine ring in neomycin involves the loss of the hydrogen atom at the C-4 position of the D-glucose precursor. researchgate.netnih.gov This finding is consistent with a mechanism involving oxidation at this carbon. researchgate.net Furthermore, experiments have shown that the hydrogen at C-5 of glucose is also removed during the process. nih.gov
The enzyme 2-deoxy-scyllo-inosose synthase (DOIS) catalyzes the critical carbocycle formation step, converting D-glucose-6-phosphate into 2-deoxy-scyllo-inosose. researchgate.net The stereochemical pathway of the DOIS reaction has been analyzed and found to be consistent across different aminoglycoside-producing organisms like Bacillus and Streptomyces. researchgate.netoup.com However, this stereochemistry is distinct from the related dehydroquinate synthase (DHQS) reaction in the shikimate pathway, particularly in the phosphate elimination and cyclization steps, highlighting a key difference in their enzymatic mechanisms. researchgate.net
The two transamination steps in 2-deoxystreptamine biosynthesis are catalyzed by a remarkable dual-functional aminotransferase. acs.orgacs.org In the butirosin pathway, the enzyme BtrS (also known as BtrR) is responsible for both the initial transamination of 2-deoxy-scyllo-inosose and the subsequent transamination to form 2-deoxystreptamine. acs.orgacs.org
A fascinating aspect of this enzyme is its stereochemical recognition. BtrS can accept both enantiomers of 2-deoxy-scyllo-inosose (DOI), leading to a racemic product. acs.org However, in the reverse reaction, it exhibits enantiospecificity, distinguishing between the enantiotopic amino groups of 2-deoxystreptamine. acs.orgacs.org This unique ability to handle the chirality of DOI and the prochirality of 2-DOS is attributed to specific hydrogen-bonding interactions within the enzyme's active site. acs.org This dual functionality and stereochemical flexibility are key features of the enzymes involved in the biosynthesis of this important aminocyclitol. acs.orgjst.go.jp
Role of 2 Deoxystreptamine in Aminoglycoside Diversification
Integration into Aminoglycoside Scaffold Formation
The biosynthesis of 2-DOS-containing aminoglycosides begins with the formation of the 2-DOS ring itself, typically derived from D-glucose-6-phosphate through a series of enzymatic steps. researchgate.netresearchgate.net Once formed, 2-DOS acts as the aglycone, or non-sugar component, ready for the attachment of various sugar moieties. This integration is a pivotal point in the biosynthetic pathway, dictating the subsequent structural and functional properties of the final antibiotic molecule.
2-Deoxystreptamine (B1221613) functions as the foundational building block in the assembly of numerous aminoglycosides. It provides a rigid, chair-like conformation with hydroxyl and amino groups that serve as specific attachment points for glycosyltransferases. researchgate.net These enzymes catalyze the formation of glycosidic bonds, linking various sugar units to the 2-DOS core. The initial glycosylation event is a critical step that commits the pathway toward the synthesis of a specific class of aminoglycosides. For instance, in neomycin biosynthesis, the glycosyltransferase Neo8 catalyzes the transfer of an N-acetylglucosamine moiety to the 2-DOS ring early in the pathway. nih.gov This establishes the core structure that will be further elaborated to produce the final neomycin molecule. The central role of 2-DOS is underscored by its presence in both 4,5-disubstituted aminoglycosides like neomycin and 4,6-disubstituted ones like kanamycin (B1662678) and gentamicin (B1671437). researchgate.net
The structural diversity among 2-DOS-containing aminoglycosides is largely achieved through the regiospecific attachment of sugar moieties to the C-4, C-5, or C-6 hydroxyl groups of the central 2-DOS ring. researchgate.net This precise positioning is controlled by highly specific glycosyltransferase enzymes.
4,5-Disubstituted Aminoglycosides : In this class, which includes neomycin and paromomycin (B158545), sugar units are attached to the hydroxyl groups at positions C-4 and C-5 of the 2-DOS core. researchgate.netresearchgate.net
4,6-Disubstituted Aminoglycosides : This group, which includes the clinically important kanamycin and gentamicin families, features sugar attachments at the C-4 and C-6 positions of the 2-DOS ring. researchgate.netresearchgate.net
The substrate specificity of the glycosyltransferases is a key factor governing which scaffold is produced. For example, the discovery of parallel pathways in kanamycin biosynthesis revealed that the promiscuity of a specific glycosyltransferase allows for the formation of different intermediates, which are then processed along separate but parallel routes. nih.gov This enzymatic control over glycosylation patterns is a fundamental mechanism for generating the vast chemical diversity observed in the aminoglycoside family.
Pathways for Specific 2-Deoxystreptamine-Containing Aminoglycosides
The biosynthetic pathways for neomycin, kanamycin, and gentamicin, while sharing the common 2-DOS core, diverge significantly in their subsequent enzymatic modifications, leading to distinct antibiotic structures and activities.
Neomycin, a 4,5-disubstituted aminoglycoside, is produced by Streptomyces fradiae. nih.gov Its biosynthesis involves a series of enzymatic steps that build upon the 2-DOS scaffold. A key feature of this pathway is the involvement of two distinct glycosyltransferases, Neo8 and Neo15, which act at different stages. Neo8 initiates the process by transferring N-acetylglucosamine to 2-DOS. nih.gov Later in the pathway, after the formation of the intermediate ribostamycin (B1201364), Neo15 catalyzes the transfer of a second N-acetylglucosamine unit. nih.gov The pathway also involves a deacetylase, Neo16, which removes the acetyl groups. nih.gov
Key Enzymes in the Neomycin Biosynthetic Pathway
| Enzyme | Gene | Function |
|---|---|---|
| L-glutamine:2-deoxy-scyllo-inosose (B3429959) aminotransferase | neo6 | Catalyzes the first transamination in 2-DOS biosynthesis. rsc.org |
| N-acetylglucosaminyltransferase | neo8 | Transfers N-acetylglucosamine to 2-DOS. nih.gov |
| N-acetylglucosaminyltransferase | neo15 | Transfers N-acetylglucosamine to ribostamycin. nih.gov |
| Deacetylase | neo16 | Removes acetyl groups from N-acetylglucosamine moieties. nih.gov |
| Dehydrogenase | neoE | A zinc-containing dehydrogenase essential for the biosynthesis of neomycin B. mdpi.com |
The kanamycin family of antibiotics, produced by Streptomyces kanamyceticus, are 4,6-disubstituted 2-DOS aminoglycosides. nih.govnih.gov Research has revealed that the kanamycin biosynthetic pathway is not a simple linear sequence but contains an early branch point. This branch leads to two parallel pathways, a phenomenon governed by the substrate flexibility of a key glycosyltransferase. nih.govresearchgate.net These parallel routes allow for the modification of different early-stage intermediates, which are eventually converted into the various components of the kanamycin complex. nih.gov This pathway architecture demonstrates a sophisticated method of generating structural diversity from a common starting point.
Key Intermediates and Enzymes in the Kanamycin Biosynthetic Pathway
| Intermediate/Enzyme | Function/Description |
|---|---|
| 2-Deoxystreptamine (2-DOS) | The central aglycone core. researchgate.net |
| Kanosamine | A 3-amino-3-deoxy-D-glucose sugar moiety attached to the C6 position of 2-DOS. researchgate.net |
| KanF and KanE | Substrate-flexible glycosyltransferases that govern the formation of two parallel biosynthetic pathways. researchgate.net |
| KanI-KacL | Enzymes capable of accepting both pseudodisaccharide and pseudotrisaccharide intermediates. researchgate.net |
Gentamicins are a complex of 4,6-disubstituted aminoglycosides produced by various Micromonospora species. nih.gov Their biosynthetic pathway is characterized by a network of intricate enzymatic reactions, including multiple methylation and deoxygenation steps, that extensively modify the initial aminoglycoside scaffold. nih.govpnas.org The pathway begins with the glycosylation of 2-DOS and proceeds through several key intermediates like gentamicin A and gentamicin X2. nih.gov A series of methyltransferases (GenN, GenD1, GenK) are responsible for adding methyl groups at specific positions, a key feature differentiating the various gentamicin components. pnas.org One of the most intriguing parts of the pathway is the 3',4'-dideoxygenation process, which involves phosphorylation by the enzyme GenP, followed by the concerted action of two PLP-dependent enzymes, GenB3 and GenB4, to remove hydroxyl groups. researchgate.netacs.org This dideoxygenation is crucial as it prevents deactivation by certain bacterial resistance enzymes. researchgate.net
Key Enzymes in the Gentamicin Biosynthetic Pathway
| Enzyme | Gene | Function |
|---|---|---|
| Aminotransferase | GenS1 | Involved in the conversion of D-glucose-phosphate to 2-DOS. researchgate.net |
| N-methyltransferase | GenN | Catalyzes N-methylation at C3″ of ring III. nih.gov |
| C-methyltransferase | GenD1 | Catalyzes C4″-methylation. nih.gov |
| C-methyltransferase | GenK | Catalyzes C6′-methylation of gentamicin X2 to produce G418. nih.gov |
| Phosphotransferase | GenP | Catalyzes the 3'-phosphorylation of intermediates JI-20A and JI-20Ba, initiating dideoxygenation. researchgate.netacs.org |
| PLP-dependent enzyme | GenB3 | Catalyzes the elimination of water and phosphate (B84403) in the dideoxygenation process. acs.org |
| PLP-dependent enzyme | GenB4 | Catalyzes double bond migration during dideoxygenation. acs.org |
| N-methyltransferase | GenL | Catalyzes the terminal 6′-N-methylation to form major components of the gentamicin C complex. pnas.org |
Butirosin (B1197908) Biosynthetic Pathway
The butirosin family of aminoglycosides, produced by Bacillus circulans, are characterized by a 4,5-disubstituted 2-DOS core. nih.govnih.govmdpi.com The biosynthesis of butirosin provides a clear example of how the 2-DOS moiety is integrated and modified to generate a specific aminoglycoside. The initial steps involve the formation of 2-deoxy-scyllo-inosose (DOI) from glucose-6-phosphate, a reaction catalyzed by the enzyme BtrC. researchgate.netfrontiersin.org This is a key step in forming the aminocyclitol core. researchgate.net Subsequent enzymatic reactions, including transaminations and dehydrogenation, convert DOI into 2-deoxystreptamine. jst.go.jp
A distinctive feature of the butirosin pathway is the attachment of a (2S)-4-amino-2-hydroxybutyrate (AHBA) side chain. mdpi.com This modification has been shown to confer resistance against certain aminoglycoside-modifying enzymes. mdpi.com The butirosin biosynthetic gene cluster (btr) contains the necessary genes for the synthesis and attachment of this unique side chain. nih.gov Gene disruption studies have confirmed that the btr cluster is essential for butirosin production. nih.gov The pathway highlights how specific enzymatic modifications of the 2-DOS core contribute to the final structure and biological activity of the antibiotic.
Ribostamycin Biosynthetic Pathway
Ribostamycin, another 4,5-disubstituted 2-DOS aminoglycoside, has a simpler structure compared to butirosin, lacking the AHBA side chain. researchgate.net Its biosynthetic pathway is considered a more fundamental route for this class of antibiotics. The biosynthesis starts with the glycosylation of 2-deoxystreptamine at the C-5 position with a ribosyl group, followed by the attachment of a neosamine moiety at the C-4 position.
The study of ribostamycin biosynthesis in Streptomyces ribosidificus has provided insights into the core enzymatic machinery for 4,5-disubstituted aminoglycosides. The enzymes involved in this pathway share homology with those found in the neomycin and butirosin biosynthetic clusters, underscoring a common evolutionary origin for the production of these related antibiotics. nih.gov The pathway serves as a foundational model for understanding the sequential glycosylation of the 2-DOS scaffold.
Lividomycin Biosynthetic Pathway
Lividomycin is a 4,5-disubstituted aminoglycoside that is structurally related to paromomycin and ribostamycin. researchgate.net The lividomycin biosynthetic pathway involves the modification of paromomycin. The key differentiating step is the mannosylation of the ribosyl moiety of paromomycin. This post-glycosylation modification illustrates another layer of diversification in aminoglycoside biosynthesis, where an already formed aminoglycoside scaffold is further tailored to produce a new antibiotic derivative. The enzymes responsible for this mannosylation step are specific to the lividomycin biosynthetic cluster.
Enzymatic Tailoring and Post-Synthetic Modifications of 2-Deoxystreptamine within Aminoglycosides
The structural and functional diversity of aminoglycosides is significantly expanded through the action of various tailoring enzymes that modify the core 2-deoxystreptamine scaffold and its attached sugar moieties. nih.gov These modifications can influence the antibiotic's spectrum of activity, resistance profile, and toxicity. nih.gov
Glycosyltransferases (e.g., NeoD, NeoK, GtmG, GtmE)
NeoD and NeoK: In the neomycin biosynthetic pathway, different GTs are responsible for the sequential addition of sugar rings to the 2-DOS core.
GtmG and GtmE: In the gentamicin biosynthetic pathway, GtmG and GtmE are examples of GTs that participate in the formation of this 4,6-disubstituted aminoglycoside. Swapping GTs between different biosynthetic pathways has been explored as a strategy to create novel hybrid aminoglycosides with potentially improved properties. nih.govbiorxiv.org For instance, swapping a GT from the kanamycin pathway into the gentamicin producer resulted in new "genkamicin" compounds. nih.govbiorxiv.org
Phosphorylation and Dephosphorylation of 2-Deoxystreptamine Intermediates
Phosphorylation and dephosphorylation are key reversible modifications that occur during the biosynthesis of some aminoglycosides, particularly in the formation of dehydroxylated sugars.
In the gentamicin biosynthetic pathway, the C-3' dehydroxylation is a critical step that confers resistance to inactivation by certain bacterial phosphotransferases. nih.gov This process is initiated by the phosphorylation of the 3'-hydroxyl group of an intermediate by a specific kinase, GntI. nih.gov This phosphorylation activates the hydroxyl group, facilitating its subsequent removal. This multi-step process, which may also involve other enzymes, ultimately leads to the dehydroxylated final product. The involvement of phosphorylation highlights the intricate enzymatic strategies employed in nature to achieve specific chemical transformations.
Other Tailoring Enzymes (e.g., Dehydrogenases, Methyltransferases, Amidinotransferases)
Beyond glycosylation and phosphorylation, a variety of other tailoring enzymes contribute to the final structure of aminoglycosides.
Dehydrogenases: These enzymes are involved in oxidation-reduction reactions. For instance, in the biosynthesis of 2-deoxystreptamine itself, a dehydrogenase is required to convert 2-deoxy-scyllo-inosamine (B1216308) to an intermediate that is then transaminated. jst.go.jpnih.gov
Methyltransferases: These enzymes add methyl groups to specific positions on the aminoglycoside structure. In gentamicin biosynthesis, several methyltransferases are responsible for the characteristic methylations on the purpurosamine ring, which distinguish the different components of the gentamicin C complex. pnas.org The genes for these methyltransferases are often found within the biosynthetic gene cluster. pnas.org
Amidinotransferases: These enzymes are responsible for the addition of amidino groups, a modification seen in antibiotics like streptomycin.
These tailoring reactions, occurring after the initial glycosylation of the 2-deoxystreptamine core, are essential for generating the vast array of structurally diverse and clinically important aminoglycoside antibiotics.
Advanced Research and Engineering Approaches in 2 Deoxystreptamine Pathway Manipulation
Metabolic Engineering for Enhanced 2-Deoxystreptamine (B1221613) Precursor Production
Metabolic engineering strategies have been instrumental in augmenting the production of 2-DOS precursors by manipulating the host organism's metabolic pathways to channel more carbon flux towards the desired product.
A key precursor in the 2-DOS biosynthetic pathway is 2-deoxy-scyllo-inosose (B3429959) (2-DOI), synthesized from glucose-6-phosphate by the enzyme 2-deoxy-scyllo-inosose synthase. researchgate.net Various strategies have been employed to increase the production of 2-DOI. One successful approach involves the heterologous expression of DOI synthase genes in well-characterized host organisms. For instance, expressing the btrC gene from the butirosin-producing organism Bacillus circulans, which encodes DOI synthase, in Bacillus subtilis resulted in the production of approximately 2.3 g/L of 2-DOI. nih.gov
Furthermore, codon optimization of the DOI synthase gene to match the codon usage of the expression host has proven to be a powerful strategy. When an artificially codon-optimized tobC gene from the tobramycin (B1681333) producer Streptomyces tenebrarius was expressed in a metabolically engineered B. subtilis strain, the DOI titer was significantly enhanced to 37.2 g/L. nih.gov This highlights the importance of tailoring the genetic material to the specific host for maximizing protein expression and, consequently, product yield.
| Strategy | Gene (Origin) | Host Organism | 2-DOI Titer (g/L) |
| Heterologous Expression | btrC (B. circulans) | B. subtilis | 2.3 |
| Heterologous Expression with Codon Optimization | tobC (S. tenebrarius) | B. subtilis (engineered) | 37.2 |
To further increase the availability of the precursor glucose-6-phosphate for 2-DOI synthesis, researchers have focused on disrupting competing metabolic pathways. By knocking out key genes in the primary metabolism, the carbon flux can be redirected towards the 2-DOS pathway.
In Bacillus subtilis, the disruption of the genes pgi (phosphoglucose isomerase) and pgcA (glucose-6-phosphate dehydrogenase) was a key step in enhancing 2-DOI production. nih.gov Similarly, in Escherichia coli, the simultaneous disruption of three genes—pgi, zwf (glucose-6-phosphate dehydrogenase), and pgm (phosphoglucomutase)—effectively blocked the main pathways of glucose metabolism, leading to a significant accumulation of glucose-6-phosphate and a subsequent high-level production of 2-DOI, reaching up to 29.5 g/L. nih.gov These genetic manipulations effectively create a metabolic bottleneck that forces the carbon flux through the desired biosynthetic route.
| Host Organism | Disrupted Genes | Effect on Metabolism |
| Bacillus subtilis | pgi, pgcA | Blocks entry into glycolysis and the pentose (B10789219) phosphate (B84403) pathway. |
| Escherichia coli | pgi, zwf, pgm | Blocks major pathways of glucose utilization, redirecting carbon to the 2-DOI pathway. |
The optimization of fermentation process parameters is crucial for maximizing the yield of microbial products. patsnap.com This includes adjusting factors such as temperature, pH, dissolved oxygen levels, and the composition of the fermentation medium. patsnap.comresearchgate.net For 2-DOI production in the engineered B. subtilis strain expressing the codon-optimized tobC gene, a fed-batch fermentation strategy using a dual carbon source of glycerol (B35011) and glucose was employed. This approach led to the highest reported 2-DOI titer of 38.0 g/L. nih.gov The selection of appropriate carbon sources is critical, as different microorganisms have varying preferences for nutrient utilization. patsnap.com Continuous monitoring and data analysis of the fermentation process allow for fine-tuning of these conditions to maintain optimal productivity. patsnap.com
| Parameter | Optimized Condition |
| Fermentation Strategy | Fed-batch |
| Carbon Sources | Glycerol and Glucose |
| Host Organism | Engineered B. subtilis |
| Highest 2-DOI Titer | 38.0 g/L |
The transfer of the entire 2-DOS biosynthetic gene cluster into heterologous hosts offers several advantages, including faster growth rates of the host, established genetic tools for manipulation, and potentially higher product yields. nih.gov Several non-producing hosts, such as Streptomyces venezuelae, Escherichia coli, and Bacillus subtilis, have been successfully engineered to produce 2-DOS and its derivatives. nih.govresearchgate.net
For complex biosynthetic pathways, dynamic regulation can prevent the accumulation of toxic intermediates and ensure a balanced flux through the pathway. nih.gov Systems for autonomous induction, including metabolite-responsive promoters and quorum sensing systems, are increasingly being developed to fine-tune gene expression. mit.edu While specific applications of dynamic regulation for the 2-deoxystreptamine pathway are still emerging, these strategies hold great promise for optimizing the production of 2-DOS and its derivatives by alleviating metabolic burden and improving the efficiency of microbial cell factories. nih.gov
Enzymatic Engineering and Directed Evolution of 2-Deoxystreptamine Biosynthetic Enzymes
Beyond manipulating metabolic pathways, the direct engineering of the biosynthetic enzymes themselves offers another powerful avenue for enhancing 2-DOS production. Techniques like enzymatic engineering and directed evolution can be used to improve the catalytic efficiency, substrate specificity, and stability of these enzymes. au.dkillinois.edu
| Enzyme in 2-DOS Pathway | Potential for Engineering |
| 2-Deoxy-scyllo-inosose synthase | Increased catalytic efficiency, improved stability. |
| Aminotransferase | Altered substrate specificity, enhanced reaction rate. |
| Dehydrogenase | Improved cofactor binding, increased stability. |
Mutagenesis and Rational Design for Improved Catalytic Efficiency or Altered Specificity
Rational design and site-directed mutagenesis are powerful tools for modifying the function of enzymes within the 2-deoxystreptamine pathway. scispace.comd-nb.infomdpi.com By making specific, intentional changes to the DNA sequence of a gene, researchers can alter the amino acid sequence of the encoded enzyme, thereby tuning its catalytic activity, substrate specificity, or stability. d-nb.infomdpi.com This approach is predicated on a detailed understanding of the enzyme's structure-function relationship, often aided by computational modeling and sequence alignment with homologous proteins. scispace.com
The primary goals of enzyme engineering in this context are to improve catalytic efficiency (increasing the rate of product formation) or to alter substrate specificity to accept non-native substrates, leading to the production of novel aminoglycoside analogues. nih.govresearchgate.net Glycosyltransferases (GTs) are frequent targets for such engineering due to their crucial role in attaching sugar moieties to the 2-DOS core and their inherent substrate promiscuity. For instance, the exchange of a glycosyltransferase in the kanamycin (B1662678) biosynthetic pathway was shown to alter the metabolic flux through two parallel pathways, demonstrating the potential of GT engineering to change the final product profile. nih.gov
In one notable example of rational design, a chimeric glycosyltransferase was engineered that exhibited a four-fold increase in catalytic activity toward 2-deoxystreptamine compared to the parent enzyme. nih.gov This was achieved by combining domains from different parent enzymes to create a new biocatalyst with desired properties.
While much of the early mutagenesis work focused on aminoglycoside-modifying enzymes (AMEs) responsible for antibiotic resistance, the principles are directly applicable to biosynthetic enzymes. nih.gov Studies on AMEs have shown that single amino acid substitutions can dramatically alter substrate specificity. For example, a single point mutation (D80G) in a bifunctional AME, combined with a truncation, resulted in a switch of its regiospecificity, causing it to modify amikacin (B45834) at a novel position. nih.gov Similarly, clinical variants of the aminoglycoside 6′-N-acetyltransferase [AAC(6′)-Ib] with just two amino acid substitutions show an expanded substrate range that includes not only other aminoglycosides but also structurally unrelated fluoroquinolones. These examples underscore the potential of applying targeted mutagenesis to biosynthetic enzymes to generate a diverse array of modified aminoglycosides.
The process of site-directed mutagenesis typically involves designing oligonucleotide primers that contain the desired mutation. These primers are then used in a polymerase chain reaction (PCR) to amplify a plasmid containing the gene of interest, thereby incorporating the mutation into the new copies. youtube.comnih.gov
Table 1: Examples of Engineered Enzymes and Their Modified Properties
| Enzyme/System | Engineering Approach | Outcome | Reference(s) |
| Glycosyltransferase (GT) | Rational design (chimeric enzyme) | 4-fold increased catalytic activity toward 2-deoxystreptamine. | nih.gov |
| Aminoglycoside 6′-N-acetyltransferase [AAC(6′)-Ib] | Two amino acid substitutions | Expanded substrate specificity to include fluoroquinolones. | |
| Bifunctional AME [AAC(6′)-Ie/APH(2″)-Ia] | D80G point mutation and truncation | Altered regiospecificity; modified amikacin at a new position. | nih.gov |
| Kanamycin Pathway | Glycosyltransferase exchange | Altered metabolic flux through parallel biosynthetic pathways. | nih.gov |
Development of One-Pot Enzymatic Synthesis Systems for Intermediates (e.g., 2-DOI from D-glucose and polyphosphate)
The efficient production of key biosynthetic intermediates is crucial for both research and industrial applications. One-pot enzymatic synthesis, where multiple reaction steps are carried out in a single vessel, offers a streamlined and cost-effective alternative to traditional chemical synthesis or fermentation. A prime example is the development of a system for the synthesis of 2-deoxy-scyllo-inosose (2-DOI), the initial carbocyclic intermediate in the biosynthesis of 2-deoxystreptamine. nih.govnih.gov
This chemoenzymatic system converts the simple sugar D-glucose into 2-DOI in a two-step cascade. nih.gov
Phosphorylation: D-glucose is first phosphorylated to form D-glucose-6-phosphate (G6P). To make the process more economical, this step utilizes polyphosphate as the phosphate donor instead of the more expensive adenosine (B11128) triphosphate (ATP). The reaction is catalyzed by a polyphosphate glucokinase (PPGK).
Cyclization: The G6P produced in the first step is then converted into 2-DOI by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS), which requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. nih.govnih.gov
To optimize this one-pot system, researchers screened multiple enzymes for each step. Three different PPGKs and seven different DOISs were evaluated. The most efficient combination was found to be a PPGK from Corynebacterium glutamicum (cgPPGK) and the DOIS enzyme BtrC from the butirosin (B1197908) producer Bacillus circulans. This optimized enzyme pairing achieved nearly complete conversion of D-glucose to 2-DOI. nih.gov Such systems provide a sustainable method for producing key building blocks like 2-DOI, which can then be used in subsequent enzymatic or chemical steps to generate a variety of aminoglycoside analogues.
Combinatorial Biosynthesis and Novel Aminoglycoside Analogue Generation
Combinatorial biosynthesis leverages the modular nature of antibiotic biosynthetic pathways to generate novel compounds by mixing and matching genes from different organisms or pathways. nih.gov This approach allows for the creation of "unnatural" natural products that would be difficult to access through traditional chemical synthesis.
Recombination of 2-Deoxystreptamine-Related Genes from Diverse Aminoglycoside Pathways
The genetic blueprints for aminoglycoside biosynthesis are located in discrete biosynthetic gene clusters (BGCs). By combining genes from the BGCs of different aminoglycoside producers, novel pathways can be constructed to produce hybrid antibiotics. nih.gov This strategy relies on the ability of enzymes from one pathway to accept and process intermediates from another, a phenomenon often enabled by the natural substrate promiscuity of certain enzymes, particularly glycosyltransferases and tailoring enzymes.
A well-documented example of pathway engineering involves the kanamycin biosynthetic pathway. Researchers discovered that the pathway contains a key branch point governed by the substrate flexibility of the glycosyltransferase KanF, which can utilize different sugar donors. This leads to the formation of two parallel pathways. nih.gov By exchanging this glycosyltransferase or introducing other biosynthetic enzymes, the metabolic flux can be redirected to produce new and known antibiotics with high efficiency.
A practical application of this principle was the successful production of the clinically important semi-synthetic antibiotic amikacin through fermentation. This was achieved by integrating the genes responsible for the biosynthesis of S-4-amino-2-hydroxybutyric acid (AHBA) into the kanamycin pathway. This engineered strain produced not only amikacin but also a novel analogue, 1-N-AHBA-kanamycin X, which exhibited improved antibacterial activity. Building on this success, researchers have proposed creating a novel neomycin derivative, N1-AHB-Neomycin B, by expressing the AHBA biosynthetic genes from Bacillus circulans in the neomycin-producing organism Streptomyces fradiae. nih.gov
Feeding of Exogenous 2-Deoxystreptamine Derivatives to Mutant Strains for Hybrid Antibiotic Production
Mutasynthesis, or mutational biosynthesis, is a powerful technique that combines genetic engineering with precursor-directed biosynthesis. The strategy involves creating a mutant strain of an antibiotic-producing organism that is blocked at an early stage of the biosynthetic pathway, typically in the formation of the core scaffold. This "blocked mutant" is unable to produce the final antibiotic unless the missing intermediate is supplied exogenously in the culture medium. By feeding chemically synthesized analogues of the natural intermediate, the mutant strain's downstream enzymes can process these unnatural precursors to generate novel hybrid antibiotics.
This approach has been successfully applied to the neomycin producer Streptomyces fradiae. A mutant strain was generated by disrupting the neoC gene, which encodes the 2-deoxystreptamine (2-DOS) synthase, rendering it incapable of producing the 2-DOS core and, consequently, neomycin. nih.gov As expected, the production of neomycin could be restored by feeding 2-DOS to the mutant culture. When various synthetic derivatives of 2-DOS were fed to the mutant, they were successfully incorporated by the remaining biosynthetic enzymes to create a series of new, biologically active neomycin analogues. nih.gov
Similarly, co-fermentation of two different Micromonospora mutants, each blocked in 2-DOS biosynthesis but at different steps, resulted in the production of gentamicin (B1671437) antibiotics. While neither mutant could produce antibiotics alone, their combined activity in a shared culture allowed for the completion of the pathway. nih.gov
Chemoenzymatic Strategies for Synthesizing Modified Aminoglycosides
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis to create novel molecules. This hybrid approach is particularly well-suited for modifying complex molecules like aminoglycosides, where purely chemical methods often require cumbersome protection and deprotection steps. nih.gov
Several innovative chemoenzymatic strategies have been developed:
Transaminase-Reductive Amination: A two-step process has been developed to selectively modify the C-6′ position of various aminoglycosides. First, a transaminase enzyme is used to convert the 6′-amino group into an aldehyde. This enzymatic step proceeds without the need for protecting groups. The resulting aldehyde is then chemically modified via reductive amination, allowing for the introduction of a wide range of substituents at this specific position. This method was used to create a library of eleven novel 6′-gentamicin C1a analogues, several of which retained antimicrobial activity against resistant strains. nih.gov
Enzyme-Mediated Installation of Chemical Handles: In this approach, an enzyme is used to attach a chemically reactive group, or "handle," onto the aminoglycoside scaffold. This handle can then be modified in a subsequent chemical step. For example, the aminoglycoside 3-N-acetyltransferase [AAC(3)-IV] was shown to accept an unnatural substrate, azido (B1232118) acetyl coenzyme A (AzAcCoA). The enzyme transfers the azidoacetyl group to the 3-amino position of the aminoglycoside. The incorporated azide (B81097) group then serves as a handle for "click chemistry," specifically the Huisgen dipolar cycloaddition, enabling the attachment of diverse molecular fragments. nih.gov
Enzymatic Glycosylation of Chemical Precursors: This strategy involves the chemical degradation of existing aminoglycosides followed by enzymatic rebuilding. Commercially available aminoglycosides can be subjected to acid hydrolysis to yield pseudo-disaccharide intermediates. These intermediates are then used as substrates for a substrate-flexible glycosyltransferase, such as KanM2, which attaches a new sugar moiety to generate novel pseudo-trisaccharide analogues. nih.govnih.govresearchgate.net This approach has been used to create new aminoglycoside derivatives with enhanced activity in inducing ribosomal read-through of nonsense mutations, a potential therapeutic strategy for certain genetic disorders. nih.govnih.gov
Table 2: Overview of Chemoenzymatic Strategies for Aminoglycoside Modification
| Strategy | Key Enzyme(s) | Chemical Step | Example Product(s) | Reference(s) |
| Transamination-Reductive Amination | Transaminase (e.g., GenB4) | Reductive amination | 6′-modified gentamicin C1a analogues | nih.gov |
| Installation of Chemical Handles | Aminoglycoside 3-N-acetyltransferase [AAC(3)-IV] | Huisgen dipolar cycloaddition ("click" chemistry) | 3-N-triazole-linked aminoglycoside derivatives | nih.gov |
| Enzymatic Glycosylation | Glycosyltransferase (e.g., KanM2) | Acid hydrolysis (to generate precursor) | Novel pseudo-trisaccharide kanamycin analogues | nih.govnih.govresearchgate.net |
| Microbial Enzymatic Acylation/Methylation | 6′-N-acetyltransferase, 3″-N-methyltransferase | N/A | 6′-N-acyl-3″-N-methylated amikacin analogues | nih.govfrontiersin.org |
Synthetic Biology Applications for 2-Deoxystreptamine Pathways
Synthetic biology applies engineering principles of design, construction, and testing to biological systems. In the context of the 2-deoxystreptamine pathway, synthetic biology tools are used to engineer microbes for the efficient production of both natural and novel aminoglycosides. nih.govfrontiersin.org This involves the rational design and assembly of genetic circuits, metabolic pathways, and even entire genomes.
A foundational application of synthetic biology in this field is the heterologous expression of biosynthetic gene clusters (BGCs). The minimal set of genes required for 2-DOS production—encoding the synthase, aminotransferase, and dehydrogenase—has been successfully isolated from the neomycin BGC. nih.gov These genes were assembled into a single expression vector and transferred into Streptomyces venezuelae, a host organism that does not naturally produce aminoglycosides. The engineered host successfully produced and secreted 2-DOS, demonstrating the feasibility of creating microbial cell factories for specific pathway intermediates. nih.gov
Further refinement of this approach involves re-engineering the genetic circuits that control the expression of these biosynthetic genes. For example, a multi-monocistronic expression vector was designed and constructed to produce 2-DOS in the workhorse bacterium Escherichia coli. nih.gov This involved designing specific genetic parts, such as promoters and ribosome binding sites, to ensure balanced expression of the pathway enzymes, leading to the successful synthesis of 2-DOS in an engineered E. coli strain. nih.gov
More broadly, synthetic biology offers a suite of tools that can be applied to aminoglycoside production:
Pathway Engineering: This involves the rational modification of metabolic pathways to increase the flux towards the desired product. This can include upregulating the expression of pathway enzymes, downregulating competing metabolic pathways, and enhancing the supply of necessary precursors and cofactors from the host's primary metabolism. nih.gov
Genome Mining: Computational tools are used to scan microbial genomes for novel BGCs that may encode pathways for new antibiotics. These clusters can then be synthesized and expressed in a heterologous host to unlock their chemical products. youtube.com
CRISPR/Cas9: This powerful genome editing tool allows for precise and efficient modification of an organism's DNA, facilitating the deletion of competing pathways or the integration of new biosynthetic genes directly into the chromosome. nih.gov
Whole-Cell Biosensors: Engineered microbes can be designed to detect specific molecules and respond by producing a signal (e.g., fluorescence). Such biosensors could be used in high-throughput screening campaigns to identify strains producing novel or high levels of aminoglycosides. frontiersin.org
These synthetic biology approaches are transforming the field from simple gene cloning to the holistic engineering of microorganisms as predictable and efficient chemical factories for advanced aminoglycoside antibiotics.
Construction of Engineered Microbial Cell Factories for Target Molecule Production
The development of microbial cell factories for the production of specific molecules, such as 2-deoxystreptamine, involves the targeted genetic modification of suitable host organisms. nih.gov This often entails the heterologous expression of the necessary biosynthetic genes in a host that is more amenable to industrial fermentation and genetic manipulation than the native producer. Both Streptomyces species and Escherichia coli have been successfully engineered for this purpose.
One notable example involves the heterologous production of 2-DOS in the non-aminoglycoside-producing host Streptomyces venezuelae. In this work, the genes responsible for 2-DOS biosynthesis were isolated from the neomycin gene cluster of a producing organism. These genes, namely neo7 (encoding 2-deoxy-scyllo-inosose synthase), neo6 (encoding L-glutamine:2-deoxy-scyllo-inosose aminotransferase), and neo5 (encoding a dehydrogenase), were cloned into a Streptomyces expression vector. The resulting recombinant plasmid was then introduced into S. venezuelae. The engineered strain was subsequently able to produce 2-deoxystreptamine, as confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov
In a different approach, researchers have also successfully engineered Escherichia coli for the production of 2-DOS. This is particularly advantageous as E. coli is a well-characterized and widely used host for metabolic engineering with a fast growth rate and a plethora of available genetic tools. A multi-monocistronic vector was constructed to express the 2-DOS biosynthetic genes btrC, btrS, and btrN from the butirosin gene cluster. The expression of these genes in an engineered E. coli BL21 (DE3) strain led to the successful synthesis of 2-DOS. The production was confirmed through various analytical techniques including thin-layer chromatography (TLC), liquid chromatography with evaporative light scattering detection (LC-ELSD), and electrospray ionization tandem mass spectrometry (ESI-MS/MS). researchgate.net
The table below summarizes key examples of engineered microbial cell factories for the production of 2-deoxystreptamine and its derivatives.
| Host Organism | Target Molecule | Genetic Modification | Reference |
| Streptomyces venezuelae YJ003 | 2-Deoxystreptamine (2-DOS) | Heterologous expression of neo7, neo6, and neo5 genes from the neomycin biosynthetic cluster. | nih.gov |
| Escherichia coli BL21 (DE3) | 2-Deoxystreptamine (2-DOS) | Expression of btrC, btrS, and btrN genes from the butirosin biosynthetic cluster using a multi-monocistronic vector. | researchgate.net |
| Streptomyces lividans TK24 | Paromamine and 2-DOS | Expression of constructs pSK-2 and pSK-7 containing genes from the kanamycin biosynthetic pathway. | nih.gov |
Exploration and Implementation of Alternative Biosynthetic Routes
Beyond the straightforward heterologous expression of known pathways, researchers are actively exploring and implementing alternative biosynthetic routes to generate novel aminoglycoside derivatives. A primary strategy in this domain is combinatorial biosynthesis, which involves combining genes from different biosynthetic pathways to create "unnatural" natural products. nih.govresearchgate.net This approach leverages the substrate flexibility of certain biosynthetic enzymes, particularly glycosyltransferases, to attach different sugar moieties to the 2-deoxystreptamine core. nih.gov
A successful application of combinatorial biosynthesis was demonstrated in the generation of novel gentamicin derivatives. By introducing the glycosyltransferase KanM2 from the kanamycin biosynthetic pathway into both wild-type and mutant strains of the gentamicin producer Micromonospora echinospora, researchers were able to produce eight new gentamicin analogues. In these novel compounds, the typical garosamine (B1245194) sugar at one position was replaced by kanosamine, the sugar installed by KanM2. This work highlights how the substrate tolerance of key enzymes can be exploited to diversify the structures of complex natural products. nih.gov
Another approach to creating alternative biosynthetic routes is mutasynthesis, which involves feeding modified or unnatural precursor molecules to a mutant strain that is blocked in the biosynthesis of the natural precursor. For instance, a mutant of the neomycin-producing Streptomyces fradiae with a disrupted neoC gene, which is essential for 2-DOS synthesis, was unable to produce neomycin. However, when this mutant was supplied with externally added 2-DOS, neomycin production was restored. Furthermore, feeding synthetic derivatives of 2-DOS to this mutant culture led to the production of new, active neomycin analogs.
The following table provides examples of the implementation of alternative biosynthetic routes for the production of 2-deoxystreptamine-containing compounds.
| Approach | Host Organism | Key Enzymes/Genes | Resulting Product(s) | Reference |
| Combinatorial Biosynthesis | Micromonospora echinospora ATCC15835 | Glycosyltransferase (KanM2) from the kanamycin pathway introduced into gentamicin-producing strains. | Eight novel gentamicin derivatives with a kanosamine moiety instead of garosamine. | nih.gov |
| Mutasynthesis | Streptomyces fradiae (neoC mutant) | The host's biosynthetic machinery downstream of 2-DOS synthesis. | Novel neomycin analogs generated from synthetic 2-DOS derivatives. | |
| Chemoenzymatic Synthesis | In vitro enzymatic reactions | Various glycosyltransferases and other modifying enzymes. | Production of natural, semi-synthetic, and novel aminoglycosides from a 2-DOS core. | sigmaaldrich.comrsc.org |
These advanced research and engineering approaches are not only paving the way for the efficient and sustainable production of existing aminoglycoside precursors like 2-deoxystreptamine 4-phosphate but are also opening up new avenues for the discovery and development of next-generation antibiotics to combat the growing threat of antimicrobial resistance. researchgate.net
Methodological Frameworks for 2 Deoxystreptamine Biosynthetic Research
Gene Cloning and Heterologous Expression System Development
A critical step in dissecting the 2-deoxystreptamine (B1221613) biosynthetic pathway is the cloning of the relevant genes and their expression in a host organism that does not naturally produce the compound. This heterologous expression allows for the functional characterization of the enzymes in a controlled environment.
Several bacterial species have been successfully employed as hosts for the expression of 2-deoxystreptamine biosynthetic genes.
Escherichia coli : As a well-characterized and genetically tractable host, E. coli is frequently used for the heterologous expression of biosynthetic genes. nih.gov For instance, the genes responsible for 2-deoxystreptamine (2-DOS) synthesis have been assembled into a single vector for production in an engineered E. coli strain. nih.govnih.gov The expression of these biosynthetic genes can be confirmed at the transcriptional level by reverse transcription PCR (RT-PCR) and at the translational level by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.gov
Streptomyces venezuelae : This non-aminoglycoside-producing Streptomyces species serves as an effective host for the heterologous expression of entire 2-deoxystreptamine biosynthetic pathways. nih.gov Researchers have successfully transformed S. venezuelae with an expression vector containing the three key genes from the neomycin gene cluster required for 2-deoxystreptamine production. nih.gov The production of 2-deoxystreptamine in the recombinant host can be confirmed by comparing the liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) data of the product with an authentic standard. nih.gov
Bacillus subtilis : This Gram-positive bacterium is another suitable host for heterologous expression, particularly for genes from other Bacillus species. nih.gov While specific examples for the complete 2-deoxystreptamine pathway are less common, the enzymes from the butirosin (B1197908) biosynthetic cluster in Bacillus circulans, which produces a 2-deoxystreptamine-containing aminoglycoside, have been expressed and characterized in other hosts, indicating the potential of B. subtilis for such applications. nih.govresearchgate.net
The reconstruction of the 2-deoxystreptamine biosynthetic pathway in a heterologous host necessitates the careful design and construction of expression plasmids.
A common strategy involves creating a single expression vector that carries all the necessary genes for the pathway. For example, a multi-monocistronic vector can be assembled where each biosynthetic gene is under the control of its own expression elements. nih.govnih.gov This approach was used to construct a vector for 2-deoxystreptamine synthesis in E. coli, where a 181-bp nucleotide fragment was designed for the efficient assembly of the genes. nih.govnih.gov
In another example, the three genes responsible for 2-deoxystreptamine production from the neomycin gene cluster (neo7, neo6, and neo5) were cloned into the Streptomyces expression vector pIBR25 to generate the recombinant plasmid pNDOS. nih.gov This plasmid was then introduced into the host organism, S. venezuelae, via transformation, a standard technique for introducing foreign DNA into bacteria. nih.gov The successful construction and transformation of these plasmids are the foundational steps for the subsequent production and analysis of 2-deoxystreptamine.
Enzyme Purification and Biochemical Characterization
Once the biosynthetic genes are successfully expressed, the corresponding enzymes can be purified and their biochemical properties can be characterized in detail. This provides insights into their catalytic mechanisms and roles in the pathway.
The purification of enzymes from cell-free extracts is typically achieved through a series of chromatographic steps. Ion-exchange chromatography, such as with DEAE-Sepharose CL-6B, is a common technique used to separate proteins based on their net charge. nih.gov This method has been employed to separate the aminotransferase and dehydrogenase activities involved in 2-deoxystreptamine biosynthesis in Streptomyces fradiae. nih.gov
Size-exclusion chromatography, using resins like Sepharose CL-6B, can then be used to further purify the enzymes based on their molecular weight. nih.gov This technique was utilized to estimate the molecular weight of the aminotransferase from S. fradiae to be approximately 130,000 daltons. nih.gov
The purity of the isolated enzymes is crucial for accurate biochemical characterization. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to assess the homogeneity of a protein preparation. researchgate.net In this technique, proteins are denatured and separated based on their molecular weight. A purified enzyme that appears as a single band on an SDS-PAGE gel is considered to be electrophoretically homogeneous. researchgate.netnih.gov This method was used to confirm the purity of 2-deoxy-scyllo-inosose (B3429959) synthase from Bacillus circulans after purification. nih.gov
Understanding the catalytic efficiency of the biosynthetic enzymes is essential. This is achieved by determining their kinetic parameters, such as the Michaelis constant (Km) and the catalytic constant (kcat). graphpad.comlibretexts.org The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax) and is an indicator of the enzyme's affinity for its substrate. libretexts.orgyoutube.com The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. graphpad.comlibretexts.org
For example, the kinetic parameters of 2-deoxy-scyllo-inosose synthase from Bacillus circulans have been determined. The Km of the enzyme for its substrate, D-glucose-6-phosphate, was estimated to be 9.0 x 10⁻⁴ M, and for its cofactor, NAD+, it was 1.7 x 10⁻⁴ M. nih.gov The kcat for D-glucose-6-phosphate was determined to be 7.3 x 10⁻² s⁻¹. nih.gov These parameters provide quantitative measures of the enzyme's catalytic performance.
Data Tables
Table 1: Kinetic Parameters of 2-Deoxy-scyllo-inosose Synthase from Bacillus circulans
| Substrate/Cofactor | Km (M) | kcat (s⁻¹) |
| D-Glucose-6-phosphate | 9.0 x 10⁻⁴ | 7.3 x 10⁻² |
| NAD+ | 1.7 x 10⁻⁴ | N/A |
Data sourced from Kudo et al., 1999. nih.gov
Isotopic Labeling and Mechanistic Elucidation Studies
Isotopic labeling is a powerful tool for tracing the metabolic fate of atoms from precursors to final products, providing invaluable insights into reaction mechanisms and stereochemistry.
The use of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) has been instrumental in deciphering the biosynthetic pathway of 2-deoxystreptamine. By feeding microorganisms with specifically labeled glucose precursors, researchers can track the incorporation and transformation of these isotopes into the final aminocyclitol structure.
For instance, feeding experiments with D-[6,6-²H₂]glucose, D-(6R)-[6-²H₁]glucose, and D-(6S)-[6-²H₁]glucose have demonstrated the stereospecific incorporation of the C-6 hydrogens of D-glucose into the C-2 position of 2-deoxystreptamine nih.gov. Such studies reveal the precise stereochemical course of the enzymatic reactions. Furthermore, cross-over experiments using doubly labeled D-[4-²H, 3-¹⁸O]glucose-6-phosphate have been employed to investigate the mechanism of the DOIS reaction, showing that the deuterium label at C-4 of the substrate is retained at C-6 of the 2-deoxy-scyllo-inosose product without scrambling nih.gov. This indicates that the hydride abstraction and return occur within the same substrate molecule.
These labeling studies provide a detailed map of the carbon and hydrogen atom rearrangements throughout the biosynthetic pathway, confirming the proposed reaction mechanisms and revealing the stereospecificity of the enzymes involved.
The analysis of isotopically labeled products is crucial for interpreting the results of labeling experiments. A suite of analytical techniques is employed for this purpose, each providing unique information.
²H Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the specific location of deuterium atoms within the labeled product molecule. This technique allows for the direct observation of the ²H signals and their coupling to adjacent protons, providing unambiguous evidence for the position of the label.
Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile compounds like aminoglycosides nih.gov. It allows for the determination of the molecular weight of the labeled product and can provide information on the number of incorporated isotopic labels. Under optimal conditions, FD-MS produces dominant [M+H]⁺ ions with minimal fragmentation, which is advantageous for analyzing intact labeled molecules nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of smaller, more volatile intermediates in the biosynthetic pathway, such as 2-deoxy-scyllo-inosose nih.govnih.gov. The compound is typically derivatized to increase its volatility, for example, by forming an oxime-trimethylsilyl (TMS) ether nih.gov. GC-MS analysis allows for the separation of different components in a mixture and provides mass spectral data that can be used to identify the compound and determine the extent and position of isotopic labeling.
| Analytical Technique | Application in Isotopic Labeling Studies | Information Obtained |
| ²H NMR Spectroscopy | Determination of deuterium location in labeled products. | Precise position of ²H atoms in the molecular structure. |
| Field Desorption MS | Molecular weight determination of labeled aminoglycosides. | Number of incorporated isotopic labels, molecular formula confirmation. |
| GC-MS | Analysis of derivatized biosynthetic intermediates. | Identification, quantification, and labeling pattern of volatile intermediates. |
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that specifically detects species with unpaired electrons, such as free radicals. This makes it an invaluable tool for studying enzymatic reactions that proceed through radical intermediates.
While not all enzymes in the 2-deoxystreptamine pathway have been shown to involve radical mechanisms, the biosynthesis of the related aminocyclitol butirosin involves a radical S-adenosylmethionine (SAM) dehydrogenase, BtrN nih.gov. Given the chemical transformations in the 2-deoxystreptamine pathway, it is plausible that some enzymatic steps may involve radical intermediates. EPR spectroscopy can be used to trap and characterize these transient radical species, providing direct evidence for a radical-based mechanism. By analyzing the EPR spectrum, information about the electronic structure and the environment of the radical can be obtained, which helps in elucidating the catalytic mechanism of the enzyme.
Metabolite Detection and Quantification in Biosynthetic Systems
The identification and quantification of biosynthetic intermediates and final products are essential for understanding the flux through a metabolic pathway and for identifying potential bottlenecks.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MS) is a powerful and widely used analytical technique for the detection and identification of metabolites in complex biological mixtures. In the context of 2-deoxystreptamine biosynthesis, LC-ESI/MS is employed to identify and quantify the various intermediates and the final product in fermentation broths or cell-free enzymatic reactions researchgate.net.
The liquid chromatography component separates the different metabolites based on their physicochemical properties. The separated molecules are then introduced into the mass spectrometer via an electrospray ionization source, which generates gas-phase ions with minimal fragmentation. The mass spectrometer then measures the mass-to-charge ratio of these ions, allowing for the determination of their molecular weights. By comparing the retention times and mass spectra of the detected compounds with those of authentic standards or by using tandem mass spectrometry (MS/MS) for structural elucidation, specific metabolites in the 2-deoxystreptamine pathway can be unambiguously identified. This technique is highly sensitive and specific, making it ideal for analyzing the low concentrations of metabolites often found in biological systems.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and purification of 2-deoxystreptamine and its biosynthetic precursors. The polar nature of these aminocyclitol compounds necessitates specific HPLC methods for effective analysis.
Reversed-phase HPLC (RP-HPLC) is a widely utilized mode for the analysis of these biomolecules. In RP-HPLC, a non-polar stationary phase, commonly a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase for the analysis of 2-deoxystreptamine and its intermediates consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, additives are often incorporated into the mobile phase. Formic acid is a common additive that helps to protonate the amine groups of the analytes, leading to better interaction with the stationary phase and sharper peaks. Gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased over the course of the analysis, is frequently employed to separate compounds with a wide range of polarities.
Detection of the separated compounds is typically achieved using a UV detector, as many of the intermediates in the 2-deoxystreptamine pathway possess chromophores. For compounds that lack a strong UV absorbance, derivatization with a UV-active tag can be employed. Furthermore, coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for both quantification and structural elucidation of the biosynthetic intermediates.
Interactive Data Table: Typical HPLC Parameters for Aminoglycoside Intermediate Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., Kromasil C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1 mL/min |
| Detection | UV (e.g., 250 nm) or Mass Spectrometry |
Quantitative Analysis of Accumulated Intermediates in Engineered or Mutant Strains
The targeted genetic modification of antibiotic-producing microorganisms, such as Streptomyces species, is a powerful strategy to investigate biosynthetic pathways and to improve the production of desired compounds. By disrupting genes that encode specific enzymes in the 2-deoxystreptamine pathway, it is possible to block the pathway at a particular step, leading to the accumulation of the substrate of the disabled enzyme. The quantitative analysis of these accumulated intermediates provides valuable insights into the metabolic flux and potential bottlenecks in the pathway.
A variety of analytical techniques can be employed for the quantification of these accumulated metabolites. While HPLC is a common method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have also been successfully applied, particularly for early intermediates like 2-deoxy-scyllo-inosose. For GC-MS analysis, the polar intermediates are typically derivatized to increase their volatility.
One notable example of pathway engineering leading to the accumulation of a key intermediate is in the biosynthesis of kanamycin (B1662678). Kanamycin A is produced from its precursor kanamycin B through the action of the enzymes KanJ and KanK. Disruption of the kanJ gene in Streptomyces kanamyceticus blocks this conversion, resulting in the accumulation of kanamycin B. This strategy not only confirmed the function of KanJ but also led to a significant increase in the production of kanamycin B, a valuable intermediate for the synthesis of other important antibiotics. The yield of kanamycin B in the kanJ-disruption strain was found to be 3268±255 μg/mL, which was a 12-fold increase compared to the wild-type strain researchgate.net.
Similarly, in the biosynthesis of apramycin (B1230331), demethyl-apramycin is a known intermediate. Analysis of commercial apramycin has shown the presence of demethyl-apramycin as an impurity, typically in the range of 0.9–1.28% nih.gov. The targeted disruption of the methyltransferase gene (aprI) responsible for the final methylation step in apramycin biosynthesis would be expected to lead to the accumulation of demethyl-apramycin, allowing for its quantification and further study.
Interactive Data Table: Examples of Accumulated Intermediates in Engineered Strains
| Organism | Gene Disrupted | Accumulated Intermediate | Analytical Method | Reported Yield/Concentration |
|---|---|---|---|---|
| Streptomyces kanamyceticus | kanJ | Kanamycin B | LC-MS | 3268±255 μg/mL researchgate.net |
| Streptomyces sp. | N/A (impurity) | Demethyl-apramycin | Not Specified | 0.9–1.28% in commercial product nih.gov |
| Bacillus circulans | btrC | (No production) | N/A | No antibiotic activity detected |
The quantitative data obtained from these studies are crucial for metabolic engineering efforts aimed at optimizing the production of specific aminoglycoside antibiotics. By identifying and alleviating bottlenecks in the biosynthetic pathway, it is possible to enhance the yield of the desired final product or to produce valuable intermediates for the semi-synthesis of novel antibiotic derivatives.
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways involving 2-deoxystreptamine 4-phosphate, and how are these reactions experimentally validated?
- Answer : The enzyme scyllo-inosamine 4-kinase (EC 2.7.1.65) catalyzes the phosphorylation of 2-deoxystreptamine using ATP, yielding this compound. Experimental validation involves kinetic assays monitoring ATP-to-ADP conversion (e.g., spectrophotometric NADH-coupled assays) and product confirmation via P-NMR or LC-MS. Streptamine and 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol are used as control substrates to confirm enzyme specificity .
Q. What synthetic strategies are employed to produce this compound derivatives with regioselective modifications?
- Answer : Regioselective derivatization often involves protecting-group strategies. For example, apramycin derivatives are synthesized by selectively acetylating the 6-position of 2-deoxystreptamine using acetic anhydride in pyridine, achieving ~61% yield. Reaction conditions (e.g., stoichiometry, temperature) are optimized to avoid over-acylation, with progress monitored by TLC or HPLC .
Q. How is this compound structurally characterized to confirm its identity and purity?
- Answer : Characterization combines spectroscopic methods:
- NMR : H and C spectra identify backbone structure; P-NMR confirms phosphorylation.
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular mass.
- Chromatography : HPLC with UV/RI detection ensures purity (>95%). For novel compounds, elemental analysis or X-ray crystallography may be required .
Advanced Research Questions
Q. How can researchers address discrepancies in reported enzymatic activity data for scyllo-inosamine 4-kinase with 2-deoxystreptamine substrates?
- Answer : Contradictions may arise from assay variability (e.g., pH, ionic strength) or enzyme source (recombinant vs. native). Mitigation strategies include:
- Standardization : Use fixed ATP concentrations (2 mM) and buffer systems (e.g., Tris-HCl pH 7.5).
- Controls : Validate with streptamine or 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol as reference substrates.
- Replication : Perform triplicate assays across independent enzyme batches. Data should be statistically analyzed (e.g., ANOVA) to identify outliers .
Q. What experimental approaches are used to analyze the ribosomal binding interactions of 2-deoxystreptamine-containing aminoglycosides?
- Answer : Key methodologies include:
- Ribosomal binding assays : Competitive displacement studies using H-labeled paromomycin or neomycin.
- Electrostatic interaction analysis : Mutagenesis of rRNA binding sites (e.g., 16S rRNA A-site) to assess binding affinity changes via surface plasmon resonance (SPR).
- Computational modeling : Molecular docking (e.g., AutoDock Vina) simulates interactions between 2-deoxystreptamine fragments and rRNA, validated by cryo-EM structures .
Q. How can copper-catalyzed asymmetric desymmetrization be optimized for synthesizing chiral 2-deoxystreptamine precursors?
- Answer : Optimization involves:
- Catalyst screening : Chiral bisoxazoline-copper complexes enhance enantioselectivity (>90% ee).
- Solvent effects : Polar aprotic solvents (e.g., DCM) improve reaction rates.
- Kinetic resolution : Monitor reaction progress via chiral HPLC to prevent racemization. This method was critical in synthesizing intermediates for (−)-oseltamivir phosphate .
Q. What strategies resolve low yields in multi-step syntheses of this compound derivatives?
- Answer : Yield optimization strategies include:
- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection, minimizing side reactions.
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) isolates intermediates.
- Scale-up adjustments : Microfluidic reactors improve heat/mass transfer in exothermic steps (e.g., phosphorylation) .
Methodological Guidelines
- Experimental Reproducibility : Adhere to journal guidelines (e.g., Pharmaceutical Research) by detailing reagent sources (e.g., Sigma-Aldrich ATP), instrument models (e.g., Bruker 600 MHz NMR), and statistical methods (e.g., Student’s t-test) in the Methods section .
- Data Contradiction Analysis : Cross-reference enzyme commission annotations (EC 2.7.1.65) and replicate findings using orthogonal assays (e.g., radiometric vs. colorimetric kinase assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
